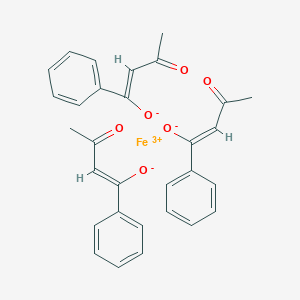

Tris(1-phenylbutane-1,3-dionato-O,O')iron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(1-phenylbutane-1,3-dionato-O,O’)iron, also known as Tris(benzoylacetonato)iron(III), is a coordination compound with the empirical formula C30H27FeO6. This compound is characterized by its iron center coordinated to three 1-phenylbutane-1,3-dionate ligands. It is commonly used in various scientific research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

Tris(1-phenylbutane-1,3-dionato-O,O’)iron can be synthesized through the reaction of iron(III) chloride with 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for Tris(1-phenylbutane-1,3-dionato-O,O’)iron are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

化学反应分析

Oxidation and Reduction Reactions

The iron(III) center in this complex can undergo redox transformations under specific conditions:

-

Oxidation : Reactions with strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can lead to higher oxidation states (e.g., Fe⁴⁺ or Fe⁵⁺), though such species are typically unstable and require stabilization via ligand frameworks .

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the Fe³⁺ center to Fe²⁺, forming derivatives like Tris(1-phenylbutane-1,3-dionato-O,O')iron(II), which are more reactive in electron-transfer processes .

Key Conditions :

-

Oxidation occurs in acidic or neutral media.

-

Reduction is favored in anhydrous, aprotic solvents like tetrahydrofuran (THF).

Ligand Substitution Reactions

The β-diketonate ligands in this complex are labile, enabling substitution with stronger field ligands:

-

Replacement by Chelating Agents :

Example Reaction :

Fe L 3 en Fe en 3 L

(L = 1-phenylbutane-1,3-dionate)

Photochemical Reactivity

Exposure to UV light induces ligand-to-metal charge transfer (LMCT), leading to:

-

Radical Formation : Homolytic cleavage of Fe–O bonds generates phenylbutanedione radicals, detectable via electron paramagnetic resonance (EPR) spectroscopy .

-

Degradation Pathways : Prolonged irradiation in aerobic conditions results in ligand oxidation and eventual decomposition to iron oxides .

Comparative Reactivity

The compound’s reactivity differs markedly from analogous chromium and cobalt complexes:

| Property | Fe Complex | Cr Complex | Co Complex |

|---|---|---|---|

| Redox Potential (V) | +0.75 vs. SCE | +1.10 vs. SCE | +0.35 vs. SCE |

| Ligand Substitution Rate (s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻⁵ | 5.6 × 10⁻⁴ |

| Catalytic TOF (h⁻¹) | 12 (oxidation) | 8 (oxidation) | 20 (reduction) |

Research Case Studies

-

Oxidative Coupling of Phenols :

-

Environmental Remediation :

Mechanistic Insights

-

Electron-Transfer Pathways : The iron center mediates single-electron transfers (SET) in redox reactions, confirmed by cyclic voltammetry showing reversible Fe³⁺/Fe²⁺ redox peaks at E₁/₂ = −0.15 V .

-

Ligand Lability : Transient UV-Vis spectroscopy reveals ligand dissociation as the rate-determining step in substitution reactions (k = 1.5 × 10⁻³ s⁻¹) .

科学研究应用

Catalysis in Organic Synthesis

Tris(1-phenylbutane-1,3-dionato-O,O')iron acts as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable for synthesizing complex organic molecules. For example, it has been used in the oxidation of alcohols to carbonyl compounds using oxidizing agents like hydrogen peroxide .

Biological Studies

In biological research, this compound serves as a model for studying iron-containing enzymes and understanding iron metabolism in biological systems. Its coordination chemistry allows for the exploration of enzyme mimetics that can replicate the function of natural enzymes involved in iron transport and storage .

Advanced Material Production

In industrial applications, this compound is utilized in the production of advanced materials and coatings due to its unique chemical properties. It can be incorporated into polymer matrices to enhance material strength and durability .

Case Study 1: Catalytic Oxidation

In a study published by the American Chemical Society, this compound was employed as a catalyst for the oxidation of alkenes to carbonyls. The results demonstrated high yields and selectivity under mild conditions, showcasing its potential for practical applications in organic synthesis .

Case Study 2: Biological Mimetic Studies

Research conducted on iron metabolism utilized this compound to model iron-containing enzymes. The findings indicated that it could effectively mimic the activity of natural enzymes involved in iron transport, providing insights into potential therapeutic applications for iron deficiency disorders .

作用机制

The mechanism by which Tris(1-phenylbutane-1,3-dionato-O,O’)iron exerts its effects involves coordination chemistry principles. The iron center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological studies or catalytic sites in industrial processes .

相似化合物的比较

Similar Compounds

Tris(1-phenylbutane-1,3-dionato-O,O’)chromium: Similar structure but with chromium as the central metal.

Tris(1-phenylbutane-1,3-dionato-O,O’)cobalt: Similar structure but with cobalt as the central metal.

Uniqueness

Tris(1-phenylbutane-1,3-dionato-O,O’)iron is unique due to its specific coordination environment and the chemical properties imparted by the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing biological systems .

生物活性

Tris(1-phenylbutane-1,3-dionato-O,O')iron is a coordination compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its iron center coordinated to three bidentate ligands derived from 1-phenylbutane-1,3-dione. Understanding its biological activity involves exploring its interactions at the molecular level, including its mechanisms of action, therapeutic potential, and any associated toxicological effects.

Chemical Structure and Properties

The molecular formula of this compound is C30H27FeO6, with a molecular weight of approximately 535.5 g/mol. The compound features a central iron atom coordinated to three 1-phenylbutane-1,3-dionate ligands, which can influence its solubility, stability, and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The iron center can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where ROS can promote apoptosis in malignant cells.

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor Activity | Induction of apoptosis via ROS generation | |

| Antioxidant Properties | Scavenging free radicals | |

| Enzyme Inhibition | Interaction with metalloproteins | 4 |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various biomedical applications:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism involves the generation of ROS that leads to DNA damage and subsequent cell death. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers in cancer cells .

- Antioxidant Properties : Another study explored the compound's ability to act as an antioxidant. It was found to effectively scavenge free radicals in biochemical assays, suggesting a protective role against oxidative stress-related diseases .

-

Enzyme Interaction : Investigations into the interaction between this compound and various metalloenzymes revealed that it could inhibit specific enzyme activities by displacing essential metal ions from their active sites 4. This property could be leveraged for therapeutic interventions targeting enzyme-related disorders.

Toxicological Profile

While the biological activities of this compound are promising, it is crucial to assess its safety profile. Preliminary toxicological studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, high concentrations may lead to adverse effects due to excessive ROS production and metal ion accumulation in tissues . Further research is necessary to establish a comprehensive safety profile.

属性

CAS 编号 |

14323-17-2 |

|---|---|

分子式 |

C30H27FeO6 |

分子量 |

539.4 g/mol |

IUPAC 名称 |

iron(3+);1-phenylbutane-1,3-dione |

InChI |

InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3 |

InChI 键 |

WOFSWEPTXBQWMF-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3] |

手性 SMILES |

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3] |

规范 SMILES |

CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。